molecular formula C28H48NOPS B12092442 (R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12092442
M. Wt: 477.7 g/mol
InChI Key: YSMXOXQPJSTCQV-UHFFFAOYSA-N
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Description

®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it valuable in the synthesis of chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:

    Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a palladium-catalyzed cross-coupling reaction.

    Introduction of the chiral center: The chiral center is introduced via an asymmetric hydrogenation reaction using a chiral catalyst.

    Sulfinamide formation: The sulfinamide group is added through a reaction with a sulfinyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of continuous flow reactors: Enhancing efficiency and scalability by employing continuous flow reactors for key steps.

    Purification techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.

    Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the phosphine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Typical reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

    Phosphine oxides: Formed from oxidation reactions.

    Amines: Resulting from reduction of the sulfinamide group.

    Substituted derivatives: Products of substitution reactions at the phenyl ring or phosphine group.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a chiral ligand in various asymmetric catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Synthesis of Chiral Molecules: Facilitates the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition Studies: Used in studies to understand the inhibition mechanisms of certain enzymes.

    Protein-Ligand Interactions: Employed in research to study interactions between proteins and ligands.

Medicine

    Drug Development: Plays a role in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.

    Pharmacokinetics: Used in studies to understand the pharmacokinetics of chiral drugs.

Industry

    Agrochemicals: Used in the synthesis of chiral agrochemicals, improving their selectivity and effectiveness.

    Materials Science: Employed in the development of chiral materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a chiral ligand in asymmetric catalysis. The mechanism involves:

    Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming a chiral environment around the metal.

    Induction of Chirality: The chiral environment induces chirality in the substrate, leading to the formation of enantiomerically pure products.

    Molecular Targets and Pathways: The compound targets metal centers in catalytic cycles, influencing the pathways and outcomes of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
  • ®-N-[(S)-1-[2-(Di-tert-butylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

Uniqueness

  • Steric Effects : The dicyclohexylphosphine group provides unique steric effects, influencing the selectivity and reactivity of the compound.
  • Electronic Effects : The electronic properties of the dicyclohexylphosphine group differ from those of other phosphine ligands, affecting the catalytic activity.
  • Chiral Environment : The specific chiral environment created by this compound is distinct, leading to unique outcomes in asymmetric catalysis.

This detailed article provides a comprehensive overview of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H48NOPS

Molecular Weight

477.7 g/mol

IUPAC Name

N-[1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3

InChI Key

YSMXOXQPJSTCQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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